molecular formula C21H16FN3O2 B11975464 Ethyl 2-cyano-3-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL)acrylate

Ethyl 2-cyano-3-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL)acrylate

Cat. No.: B11975464
M. Wt: 361.4 g/mol
InChI Key: HNFJMQYFNNDWGL-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-cyano-3-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL)acrylate is a chemical compound that belongs to the class of acrylates It is characterized by the presence of a cyano group, a fluorophenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-3-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL)acrylate typically involves the Knoevenagel condensation reaction. This reaction is catalyzed by bases such as DABCO (1,4-diazabicyclo[2.2.2]octane) and involves the condensation of aldehydes with ethyl cyanoacetate . The reaction is carried out in a solvent such as water or ethanol at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Knoevenagel condensation reaction is a common method used in industrial settings for the production of similar acrylate compounds. This method is favored due to its simplicity, efficiency, and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the replacement of the fluorophenyl group with other functional groups.

Scientific Research Applications

Ethyl 2-cyano-3-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL)acrylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL)acrylate involves its interaction with molecular targets such as enzymes and receptors. The cyano group and the pyrazole ring play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-cyano-3-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL)acrylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the cyano group, fluorophenyl group, and pyrazole ring, which confer specific chemical and biological properties.

Properties

Molecular Formula

C21H16FN3O2

Molecular Weight

361.4 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate

InChI

InChI=1S/C21H16FN3O2/c1-2-27-21(26)16(13-23)12-17-14-25(19-6-4-3-5-7-19)24-20(17)15-8-10-18(22)11-9-15/h3-12,14H,2H2,1H3/b16-12+

InChI Key

HNFJMQYFNNDWGL-FOWTUZBSSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CN(N=C1C2=CC=C(C=C2)F)C3=CC=CC=C3)/C#N

Canonical SMILES

CCOC(=O)C(=CC1=CN(N=C1C2=CC=C(C=C2)F)C3=CC=CC=C3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.